N-(pyridin-2-yl)pyridine-2-carbothioamide
Overview
Description
NSC 185058 is a chemical compound known for its role as an inhibitor of ATG4B, a major cysteine protease. This compound has garnered attention due to its ability to attenuate autophagic activity, making it a valuable tool in scientific research, particularly in the fields of cancer and autophagy .
Mechanism of Action
Target of Action
The primary target of NSC 185058 is ATG4B , a cysteine protease . ATG4B plays a crucial role in the autophagy process, which is a cellular degradation pathway that is essential for cell survival during nutrient starvation .
Mode of Action
NSC 185058 acts as an antagonist of ATG4B . It inhibits the activity of ATG4B, which is responsible for promoting autophagosome formation through the reversible modification of ATG8 . By inhibiting ATG4B, NSC 185058 effectively reduces autophagy activity .
Biochemical Pathways
The inhibition of ATG4B by NSC 185058 affects the autophagy pathway. Autophagy is a cellular process that degrades and recycles cellular components to maintain cellular homeostasis. By inhibiting ATG4B, NSC 185058 disrupts the formation of autophagosomes, thereby reducing autophagy .
Pharmacokinetics
The pharmacokinetic properties of NSC 185058 suggest that it has high gastrointestinal absorption and is BBB permeant .
Result of Action
The inhibition of ATG4B by NSC 185058 leads to a decrease in autophagy activity. This has been shown to enhance the anti-tumor activity of radiation therapy, suggesting potential applications in cancer treatment .
Action Environment
The action of NSC 185058 can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and under an inert atmosphere at room temperature These conditions help maintain the stability and efficacy of the compound
Biochemical Analysis
Biochemical Properties
NSC 185058 is known to be an inhibitor of ATG4B, a major cysteine protease . It interacts with ATG4B, inhibiting its function and thereby significantly reducing autophagic activity .
Cellular Effects
The effects of NSC 185058 on cells are primarily related to its impact on autophagy. By inhibiting ATG4B, NSC 185058 can markedly attenuate autophagic activity within cells . This can have a variety of effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NSC 185058 involves its binding to ATG4B, inhibiting this enzyme and thereby reducing autophagic activity . This can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
NSC 185058 is involved in the autophagy pathway through its interaction with ATG4B
Preparation Methods
Chemical Reactions Analysis
NSC 185058 undergoes various chemical reactions, primarily involving its role as an inhibitor of ATG4B. It inhibits the cleavage of LC3B by ATG4B, reducing LC3B lipidation induced by starvation in cells . The compound does not significantly affect the phosphorylation of ribosomal protein S6 or phosphatidylinositol 3-kinase activity, indicating its direct action on ATG4B rather than through other signaling pathways .
Scientific Research Applications
NSC 185058 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit tumor growth in osteosarcoma models and enhance the anti-tumor activity of radiation therapy.
Autophagy Studies: The compound is used to study autophagy by inhibiting ATG4B, thereby reducing autophagic vacuole formation in cells.
Cell Biology: It is utilized to investigate the role of autophagy in various cellular processes and diseases.
Comparison with Similar Compounds
NSC 185058 is unique in its specific inhibition of ATG4B. Similar compounds include:
Esomeprazole: Inhibits lysosomal cysteine protease legumain.
Tacalcitol monohydrate: A vitamin D3 analog used to study psoriasis.
KGP94: Inhibits cysteine protease Cathepsin L.
Aureusimine B: A natural pyrazinone that inhibits calpain.
(S)-(+)-Ibuprofen: A non-steroidal anti-inflammatory drug that inhibits cyclooxygenase.
NSC 185058 stands out due to its specific action on ATG4B, making it a valuable tool for studying autophagy and its implications in cancer therapy.
Properties
IUPAC Name |
N-pyridin-2-ylpyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOJXZJIZUKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353743 | |
Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39122-38-8 | |
Record name | MLS000756413 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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